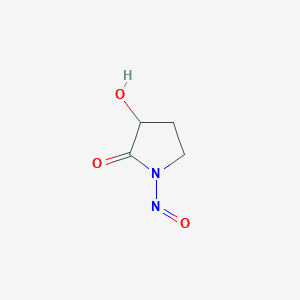

N-Nitroso-3-hydroxy Pyrrolidone

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O3 |

|---|---|

Molecular Weight |

130.10 g/mol |

IUPAC Name |

3-hydroxy-1-nitrosopyrrolidin-2-one |

InChI |

InChI=1S/C4H6N2O3/c7-3-1-2-6(5-9)4(3)8/h3,7H,1-2H2 |

InChI Key |

SXGDFUIWJMOBKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)C1O)N=O |

Origin of Product |

United States |

Chemical Synthesis and Formation Pathways of N Nitroso 3 Hydroxy Pyrrolidone

Chemical and Physical Properties

N-Nitroso-3-hydroxy pyrrolidone, with the chemical formula C₄H₈N₂O₂, has a molecular weight of 116.12 g/mol . nih.gov It is also known by other names such as 1-nitroso-3-pyrrolidinol and 3-hydroxy-1-nitrosopyrrolidine. ontosight.ainih.gov

Below is a table summarizing some of its key computed properties:

| Property | Value |

| Molecular Weight | 116.12 g/mol nih.gov |

| Exact Mass | 116.058577502 Da nih.gov |

| XLogP3 | -0.8 nih.gov |

| Hydrogen Bond Donor Count | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 4 nih.gov |

| Rotatable Bond Count | 0 nih.gov |

| Topological Polar Surface Area | 52.9 Ų nih.gov |

The compound's stability can be affected by light and heat, potentially leading to decomposition. ontosight.ai

Synthesis and Formation Mechanisms

The synthesis of this compound for research and as a reference standard is a key process. aquigenbio.com In a laboratory setting, N-nitroso compounds are typically synthesized by the reaction of a secondary amine with a nitrosating agent, such as nitrous acid, under acidic conditions. wikipedia.org

The formation of N-nitroso compounds can also occur endogenously in the human stomach. The acidic environment of the stomach can facilitate the reaction between nitrites, which can be present in the diet, and secondary amines from food and other sources. wikipedia.org The rate of this nitrosation reaction is dependent on several factors, including the pH and the basicity of the amine. dfg.de

Metabolism and Biological Interactions

Metabolic Activation and Detoxification Pathways

The biological effects of N-nitroso compounds are intrinsically linked to their metabolism. nih.gov Many N-nitrosamines require metabolic activation to exert their carcinogenic effects. acs.orgacs.org This activation is often initiated by enzymatic hydroxylation of the carbon atom adjacent (at the α-position) to the nitroso group, a reaction catalyzed by cytochrome P450 enzymes. acs.orgacs.org

This α-hydroxylation leads to the formation of unstable intermediates that can spontaneously decompose to form electrophilic species. acs.org These reactive intermediates are capable of alkylating cellular macromolecules, including DNA. ontosight.ai

The body also possesses detoxification pathways to mitigate the harmful effects of such compounds. One important mechanism is the conjugation of the compound or its metabolites with molecules like glutathione (B108866), facilitated by enzymes such as glutathione S-transferases. This process increases the water solubility of the compounds, allowing for their excretion from the body. ontosight.ai Denitrosation, the removal of the nitroso group, is another metabolic route that can lead to less potent compounds. nih.gov

For this compound, its formation as a metabolite of N-nitrosopyrrolidine (NPYR) in rats has been documented, with less than 1% of an administered dose of NPYR being excreted as this compound in the urine. nih.govnih.gov

Formation of DNA Adducts

A critical event in the mechanism of chemical carcinogenesis by many N-nitroso compounds is the formation of DNA adducts. nih.gov The electrophilic intermediates generated during metabolic activation can react with the nucleophilic sites on DNA bases. acs.org

The formation of these adducts can lead to miscoding during DNA replication, resulting in mutations. If these mutations occur in critical genes that control cell growth and differentiation, they can initiate the process of cancer development. ontosight.ai The specific types of DNA adducts formed can vary depending on the structure of the N-nitroso compound. For example, the pyridyloxobutyl (POB)-DNA adducts formed from the tobacco-specific nitrosamine (B1359907) NNK are considered to play a significant role in its carcinogenicity. nih.gov

Analytical Methodologies

Techniques for Detection and Quantification

The detection and quantification of N-nitroso compounds, including this compound, are crucial for research and regulatory purposes. aquigenbio.com Due to their presence at often low concentrations in complex matrices, sensitive and specific analytical methods are required.

Commonly employed techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a gas chromatograph and then detects and identifies them based on their mass-to-charge ratio in a mass spectrometer. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate non-volatile or thermally unstable compounds. It is often coupled with a mass spectrometer (LC-MS) for sensitive detection and identification. fda.gov

Tandem Mass Spectrometry (MS/MS): This method provides even greater specificity and is used to confirm the identity of the analyte by monitoring specific precursor-to-product ion transitions. fda.gov

These analytical methods are essential for various applications, including analytical method development, method validation, and quality control. aquigenbio.com For instance, this compound is used as a reference standard in such analytical procedures. aquigenbio.com

Metabolic Transformation Pathways of N Nitroso 3 Hydroxy Pyrrolidone

Enzymatic Biotransformation Mechanisms

The biotransformation of N-nitrosamines, including N-Nitroso-3-hydroxy Pyrrolidone, is predominantly carried out by a superfamily of enzymes known as Cytochrome P450 (CYP). These enzymes are central to the metabolism of a wide array of xenobiotics.

The initial and most crucial step in the metabolic activation of many nitrosamines is α-hydroxylation, a reaction catalyzed by CYP enzymes. This process involves the introduction of a hydroxyl group on the carbon atom adjacent (in the α-position) to the nitroso group. For this compound, which already possesses a hydroxyl group at the 3-position of the pyrrolidine (B122466) ring, further hydroxylation at the α-carbon (C2 or C5) is a key metabolic step. This enzymatic hydroxylation is a critical activation pathway that can lead to the generation of unstable intermediates. acs.orgoup.com

The presence of the hydroxyl group at the 3-position can influence the rate and regioselectivity of subsequent CYP-mediated hydroxylation reactions. The metabolic activation of N-nitrosamines is believed to be a determining factor in their tissue and species-specific carcinogenic effects. oup.com

Several isoforms of the Cytochrome P450 enzyme family have been implicated in the metabolism of N-nitrosamines. While direct studies on this compound are limited, research on its parent compound, NPYR, and other structurally similar nitrosamines provides valuable insights.

Studies have shown that CYP2A6 is a key enzyme in the metabolic activation of several tobacco-related nitrosamines. nih.govresearchgate.net Furthermore, CYP2E1 is also known to be involved in the metabolism of small to medium-sized N-alkyl nitrosamines. researchgate.net Research on N-nitrosopiperidine (NPIP), a structural homologue of NPYR, has highlighted the role of CYP2A3 in its preferential activation in certain tissues. acs.orgnih.gov It is plausible that these same or similar CYP isoforms are involved in the further metabolism of this compound. The specific isoforms responsible for the hydroxylation of this compound would determine the rate of its metabolic clearance and the nature of the resulting intermediates.

| CYP Isoform | Known Role in Nitrosamine (B1359907) Metabolism | Potential Role in this compound Metabolism |

| CYP2A6 | Metabolic activation of tobacco-related nitrosamines. nih.govresearchgate.net | Likely involved in the hydroxylation of the pyrrolidine ring. |

| CYP2E1 | Metabolism of small to medium-sized N-alkyl nitrosamines. researchgate.net | May contribute to the overall metabolism of the compound. |

| CYP2A3 | Preferential activation of N-nitrosopiperidine in specific tissues. acs.orgnih.gov | Could play a role in the tissue-specific metabolism of this compound. |

| CYP3A4 | Metabolism of various drugs and xenobiotics. | Potential for involvement, although less specific than other isoforms. |

Generation and Characterization of Metabolic Intermediates

The enzymatic hydroxylation of this compound leads to the formation of highly reactive and unstable intermediates.

The primary metabolic activation of N-nitrosopyrrolidine (NPYR) proceeds through α-hydroxylation to form α-hydroxynitrosopyrrolidine. nih.govaacrjournals.org This unstable intermediate is a key precursor to the ultimate carcinogenic species. Given that this compound is already a hydroxylated derivative of NPYR, its further metabolism likely involves α-hydroxylation at the C2 or C5 position, leading to the formation of a dihydroxy-N-nitrosopyrrolidine derivative. The presence of the existing hydroxyl group may influence which α-carbon is preferentially hydroxylated.

The α-hydroxylated intermediates of nitrosamines are generally unstable and undergo spontaneous rearrangement. nih.govaacrjournals.org This process typically involves the opening of the pyrrolidine ring. The decomposition of α-hydroxynitrosopyrrolidine, for instance, leads to the formation of 2-hydroxytetrahydrofuran. nih.govaacrjournals.org It is anticipated that the α-hydroxylated derivative of this compound would undergo a similar ring-opening to form a reactive diazonium ion. This highly electrophilic species is capable of alkylating cellular macromolecules, including DNA, which is a critical event in the initiation of carcinogenesis. The ultimate fragmentation products would depend on the specific position of the second hydroxylation and the subsequent chemical rearrangements.

Comparative Metabolic Studies with Structurally Related N-Nitrosamines

Comparing the metabolism of this compound with its parent compound, N-nitrosopyrrolidine (NPYR), and another cyclic nitrosamine, N-nitrosopiperidine (NPIP), provides valuable context for understanding its metabolic fate.

Studies have demonstrated significant differences in the metabolic activation and carcinogenicity of NPYR and NPIP. For example, rat esophageal microsomes are capable of activating NPIP but not NPYR, which is consistent with NPIP's potent esophageal carcinogenicity. oup.comnih.gov In contrast, liver microsomes can activate both compounds. oup.comnih.gov These differences are attributed to the substrate specificities of the CYP isoforms present in these tissues.

The presence of a hydroxyl group in this compound likely alters its interaction with metabolic enzymes compared to the non-hydroxylated NPYR. A computational study has suggested that the presence of a hydroxyl group at the 3-position can influence the α-hydroxylation potential of nitrosamines. acs.org Specifically, 1-nitroso-3-pyrrolidinol (another name for this compound) was predicted to have a higher hydroxylation potential than nitrosopiperidine. acs.org This suggests that the existing hydroxyl group may facilitate further metabolic activation.

| Compound | Primary Target Organ for Carcinogenicity | Key Metabolic Activation Pathway |

| N-Nitrosopyrrolidine (NPYR) | Liver nih.gov | α-Hydroxylation nih.govaacrjournals.orgnih.gov |

| N-Nitrosopiperidine (NPIP) | Esophagus, Nasal Cavity acs.orgnih.gov | α-Hydroxylation acs.orgnih.gov |

| This compound | Not fully established | Presumed to be further α-hydroxylation |

Analogous Metabolism of N-Nitrosopyrrolidine and N-Nitrosopiperidine

The metabolism of N-Nitrosopyrrolidine (NPYR) and N-Nitrosopiperidine (NPIP), a six-membered ring analogue, has been extensively studied, providing a valuable framework for understanding the potential metabolic pathways of this compound. Both NPYR and NPIP undergo metabolic activation via α-hydroxylation, but their carcinogenic potencies and target organ specificities differ significantly, largely due to variations in their metabolic activation in different tissues. oup.comnih.gov

NPYR is primarily a liver carcinogen in rats, while NPIP is a potent esophageal carcinogen. oup.comnih.gov This difference in organ specificity is attributed to the differential rates of α-hydroxylation in these tissues. Rat liver microsomes efficiently catalyze the α-hydroxylation of both NPYR and NPIP. nih.gov In contrast, rat esophageal microsomes metabolize NPIP via α-hydroxylation at a much higher rate than NPYR. nih.gov The primary product of NPYR α-hydroxylation is 2-hydroxytetrahydrofuran. nih.govnih.gov

The enzymatic basis for these differences lies in the specific cytochrome P450 isozymes involved. For instance, CYP2A3, which is present in the rat esophagus, is a more efficient catalyst for the α-hydroxylation of NPIP compared to NPYR. nih.gov Similarly, in the rat nasal mucosa, where NPIP is also carcinogenic, microsomes catalyze the α-hydroxylation of NPIP much more efficiently than that of NPYR. acs.org

Table 1: Comparative Metabolic Activation of N-Nitrosopyrrolidine (NPYR) and N-Nitrosopiperidine (NPIP) in Rat Tissues

| Compound | Primary Target Organ for Carcinogenicity in Rats | Metabolism in Liver Microsomes | Metabolism in Esophageal Microsomes | Key Metabolite of α-Hydroxylation |

|---|---|---|---|---|

| N-Nitrosopyrrolidine (NPYR) | Liver | Efficient α-hydroxylation | Very low rate of α-hydroxylation | 2-hydroxytetrahydrofuran |

| N-Nitrosopiperidine (NPIP) | Esophagus | Efficient α-hydroxylation | High rate of α-hydroxylation | 2-hydroxytetrahydro-2H-pyran |

Influence of Hydroxyl Group Position on Metabolic Fate

The presence and position of a hydroxyl group on the nitrosamine ring can significantly influence its metabolic fate. In this compound, the hydroxyl group is located at the C-3 position, which is the β-position relative to the nitroso group. Hydroxylation at positions other than the α-carbon is generally considered a detoxification pathway, as it can compete with the activating α-hydroxylation.

For other nitrosamines, β-hydroxylation is a known metabolic route. While α-hydroxylation leads to the formation of reactive alkylating agents, β-hydroxylation typically results in more polar, water-soluble metabolites that are more readily excreted. The introduction of a hydroxyl group can alter the electronic properties and steric hindrance of the molecule, potentially making it a poorer substrate for the CYP enzymes that catalyze α-hydroxylation.

In the case of this compound, its formation as a minor metabolite of NPYR suggests that β-hydroxylation of the pyrrolidine ring is a less favored pathway compared to α-hydroxylation in vivo. nih.gov However, once formed, the presence of the 3-hydroxy group in this compound would likely influence its subsequent metabolism. It could potentially undergo further oxidation or conjugation reactions, such as glucuronidation, at the hydroxyl group, leading to detoxification and excretion. The presence of the hydroxyl group might also sterically or electronically hinder the α-hydroxylation of the this compound molecule itself, thereby reducing its potential for metabolic activation compared to the parent compound, NPYR.

Table 2: Potential Influence of Hydroxyl Group Position on Nitrosamine Metabolism

| Hydroxylation Position | General Effect on Metabolism | Example |

|---|---|---|

| α-Position | Metabolic activation, leading to the formation of reactive alkylating agents. | α-hydroxylation of N-Nitrosopyrrolidine |

| β-Position | Generally considered a detoxification pathway, leading to more polar and excretable metabolites. May compete with and reduce α-hydroxylation. | Formation of this compound from N-Nitrosopyrrolidine |

Molecular Interactions and Adduct Formation with N Nitroso 3 Hydroxy Pyrrolidone Metabolites

Identification of Macromolecular Targets for Interaction

The primary targets for the reactive metabolites of N-nitroso compounds are macromolecules rich in nucleophilic centers, most notably DNA and proteins. The specificity of these interactions is dependent on the chemical nature of the reactive intermediate and the accessibility and reactivity of the target sites.

While direct experimental evidence for the specific DNA adducts of NHP is limited, the well-established metabolic activation pathway of the parent compound, N-nitrosopyrrolidine (NPYR), provides a strong basis for predicting the types of adducts that may be formed. The metabolic activation of cyclic nitrosamines typically involves enzymatic α-hydroxylation, a process that converts the chemically stable parent compound into a highly reactive α-hydroxynitrosamine. nih.govnih.gov For NHP, this would result in the formation of an unstable α-hydroxy derivative which can spontaneously decompose to form electrophilic intermediates.

These electrophiles can then react with various nucleophilic sites in DNA. Based on studies with related nitrosamines, the primary targets within the DNA molecule are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. For NPYR, the formation of cyclic 1,N2-propanodeoxyguanosine adducts has been identified. nih.gov Furthermore, the metabolism of NPYR can lead to the formation of crotonaldehyde, which can also form DNA adducts. nih.gov It is plausible that NHP metabolites could form similar adducts.

Potential nucleophilic sites in DNA for reaction with NHP metabolites include:

Guanine: The N7 and O6 positions are highly nucleophilic and common targets for alkylating agents. The exocyclic N2 atom is also a potential site of adduction.

Adenine: The N1, N3, and N7 positions are susceptible to electrophilic attack.

Cytosine: The N3 and O2 positions can act as nucleophilic centers.

Thymine: The O2 and O4 positions are potential sites for adduction.

A computational study has predicted a significant α-hydroxylation potential for 1-nitroso-3-pyrrolidinol (an alternative name for NHP), which supports the likelihood of its metabolic activation to a DNA-reactive species. nih.gov

Potential nucleophilic sites within proteins include:

Cysteine: The sulfhydryl group is a strong nucleophile.

Histidine: The imidazole (B134444) ring contains nucleophilic nitrogen atoms.

Lysine: The ε-amino group is a primary target for adduction.

Arginine: The guanidinium (B1211019) group can also be modified.

Methionine: The sulfur atom can be alkylated.

The formation of protein adducts can alter protein structure and function, potentially leading to cellular dysfunction. These adducts can also serve as biomarkers of exposure to the parent compound.

Characterization of Covalent Adducts

The identification and structural elucidation of adducts formed from the interaction of NHP metabolites with macromolecules are essential for understanding their biological consequences. A combination of spectroscopic techniques and isotopic labeling studies is typically employed for this purpose.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for the characterization of DNA and protein adducts. High-performance liquid chromatography (HPLC) is often coupled with these techniques to separate the adducts from unmodified biological molecules.

Mass Spectrometry (MS): Techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) are highly sensitive methods used to determine the molecular weight of adducts and to obtain structural information through fragmentation analysis. For instance, LC-MS/MS has been instrumental in identifying various DNA adducts of NPYR. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the precise structure of an adduct, including the site of attachment on the macromolecule and the stereochemistry of the adducted moiety.

While specific spectroscopic data for NHP adducts are not available in the reviewed literature, the approaches used for related compounds would be directly applicable.

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to identify its adducts. In these studies, the parent compound (in this case, NHP) is synthesized with stable isotopes, such as deuterium (B1214612) (2H), carbon-13 (13C), or nitrogen-15 (B135050) (15N), at specific positions.

When the isotopically labeled compound is introduced into a biological system, the resulting metabolites and their adducts will also contain the isotopic label. This allows for their specific detection by mass spectrometry, distinguishing them from endogenous molecules. This approach has been successfully used to quantify DNA adducts from other carcinogens and to differentiate between adducts formed from exogenous exposure versus those from endogenous processes. nih.gov Such studies would be invaluable in definitively identifying and quantifying the adducts formed from NHP.

Mechanistic Models for Adduct Formation

The formation of adducts by NHP is predicated on its metabolic activation to an electrophilic species. Based on the extensive research on N-nitrosamines, a plausible mechanistic model for NHP can be proposed. nih.govnih.gov

Metabolic Activation: The process is initiated by the enzymatic α-hydroxylation of the pyrrolidine (B122466) ring by cytochrome P450 enzymes. This hydroxylation can occur at either the C2 or C5 position. A computational study suggests that α-hydroxylation is a probable metabolic pathway for NHP. nih.gov

Formation of α-Hydroxynitrosamine: This initial metabolic step results in the formation of an unstable α-hydroxy-N-nitroso-3-hydroxypyrrolidone.

Spontaneous Decomposition: The α-hydroxynitrosamine is unstable and undergoes spontaneous ring-opening to form a diazonium ion or a related electrophilic intermediate.

Nucleophilic Attack: The highly reactive electrophile then rapidly reacts with available nucleophilic sites on nearby macromolecules, such as DNA and proteins, to form stable covalent adducts.

It is important to note that while this model is based on well-established principles of N-nitrosamine metabolism, direct experimental verification for N-Nitroso-3-hydroxy Pyrrolidone is currently lacking in the scientific literature. Further research is necessary to fully elucidate the specific metabolic pathways and the complete profile of macromolecular adducts formed by this compound.

Electrophilic Nature of Metabolic Intermediates

N-Nitroso compounds are not inherently reactive towards cellular components but require metabolic activation to exert their biological effects. hesiglobal.org This bioactivation is primarily mediated by cytochrome P450 (CYP) enzymes. acs.orgresearchgate.net The key initial step in the activation of many N-nitrosamines is the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group. hesiglobal.orgacs.org

This α-hydroxylation results in the formation of unstable α-hydroxy nitrosamine (B1359907) intermediates. acs.org These intermediates can then undergo spontaneous decomposition. This decomposition process is crucial as it leads to the generation of highly reactive electrophilic species, such as diazonium ions or carbocations. hesiglobal.orgmdpi.com It is these electrophilic intermediates that are ultimately responsible for the alkylation of nucleophilic sites on cellular macromolecules, most notably DNA. hesiglobal.orgontosight.ai

The metabolism of this compound is expected to follow a similar pathway, leading to the formation of reactive electrophiles that can damage cellular components. ontosight.ai While the specific intermediates of this compound are a subject of ongoing research, the general principle of metabolic activation to electrophilic species is a well-established paradigm for the N-nitrosamine class of compounds. hesiglobal.org The body does possess detoxification mechanisms, such as the glutathione (B108866) S-transferase system, which attempt to conjugate and neutralize these reactive molecules before they can cause cellular damage. ontosight.ai

Pathways of Alkylation and Adduct Stabilization

Once formed, the electrophilic metabolites of N-nitroso compounds can react with various nucleophilic centers within the cell. DNA is a primary target for these electrophiles due to the presence of numerous nucleophilic sites on the purine and pyrimidine bases, as well as the phosphodiester backbone. mdpi.comnih.gov The covalent binding of these electrophilic intermediates to DNA results in the formation of DNA adducts. hesiglobal.orgnih.gov

The formation of DNA adducts is considered a critical event in the initiation of carcinogenesis associated with N-nitroso compounds. hesiglobal.orgnih.gov These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired. ontosight.ai

Research on N-nitrosopyrrolidine (NPYR), a structurally related compound, provides insight into the types of adducts that may be formed. Metabolic activation of NPYR leads to intermediates that form tetrahydrofuranyl-substituted DNA adducts. nih.gov Studies have identified adducts at various positions on deoxyguanosine (dGuo), deoxyadenosine (B7792050) (dAdo), and deoxythymidine (dThd). nih.gov

Some of these initial DNA adducts can be unstable. nih.gov For analytical purposes and to understand their biological persistence, these adducts can be stabilized through chemical reduction, for instance, using sodium cyanoborohydride (NaBH3CN). This converts the unstable adducts into more stable forms, such as N2-(4-hydroxybut-1-yl)dGuo and O2-(4-hydroxybut-1-yl)dThd, allowing for their detection and quantification. nih.gov The presence and persistence of specific adducts, such as those at the O6-position of guanine, have been strongly linked to the mutagenic and carcinogenic potential of N-nitroso compounds. hesiglobal.org

Table of DNA Adducts Formed from N-Nitrosopyrrolidine Metabolites

| Adduct Name | Abbreviation | Stability |

|---|---|---|

| N2-(tetrahydrofuran-1-yl)dGuo | N2-THF-dGuo | Unstable |

| N6-(tetrahydrofuran-1-yl)dAdo | N6-THF-dAdo | Unstable |

| N2-(4-hydroxybut-1-yl)dGuo | N2-(4-HOB)dGuo | Stabilized |

| N6-(4-hydroxybut-1-yl)dAdo | N6-(4-HOB)dAdo | Stabilized |

| O2-(4-hydroxybut-1-yl)dThd | O2-(4-HOB)dThd | Stabilized |

| O4-(4-hydroxybut-1-yl)dThd | O4-(4-HOB)dThd | Stabilized |

Analytical Methodologies for Detection and Quantification of N Nitroso 3 Hydroxy Pyrrolidone

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-Nitroso-3-hydroxy Pyrrolidone from complex sample mixtures before its detection and quantification. Both gas and liquid chromatography have been effectively employed for the analysis of nitrosamines, with the choice depending on the volatility and polarity of the specific compound.

Gas Chromatography (GC) Applications

Gas chromatography is a well-established technique for the analysis of volatile nitrosamines. mac-mod.com For semi-volatile compounds like this compound, derivatization may be necessary to increase volatility and thermal stability, a common practice for analyzing polar nitrosamines such as N-nitrosoproline. nih.gov

GC is frequently coupled with highly selective detectors like the Thermal Energy Analyzer (TEA) or mass spectrometers (MS) for nitrosamine (B1359907) analysis. labcompare.comchromatographytoday.com The combination of GC with tandem mass spectrometry (GC-MS/MS) is particularly powerful, offering high selectivity and sensitivity, which is crucial for trace-level detection in complex matrices like pharmaceutical products and environmental samples. restek.comgcms.cz While specific GC methods for this compound are not extensively detailed in publicly available literature, general methods for nitrosamine analysis provide a framework. For instance, a method for 18 nitrosamines utilized a high-resolution GC-MS system, demonstrating the capability for robust separation and detection. thermofisher.com

Table 1: Illustrative Gas Chromatography (GC) Parameters for Nitrosamine Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Low-polarity stationary phase (e.g., 5% phenyl, 95% methyl polysiloxane) | mac-mod.com |

| Injection | Direct liquid injection or headspace for more volatile compounds | restek.com |

| Detector | Mass Spectrometry (MS/MS) or Thermal Energy Analyzer (TEA) | restek.comgcms.cz |

| Run Time | Typically less than 10 minutes for optimized methods | restek.com |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the preferred separation technique for non-volatile and thermally labile nitrosamines, making it highly suitable for this compound. nih.gov The versatility of HPLC allows for the analysis of a wide range of nitrosamines without the need for derivatization.

Modern analytical methods often utilize Ultra-High-Performance Liquid Chromatography (UHPLC) to achieve faster analysis times and improved resolution. lcms.czrsc.org HPLC and UHPLC systems are almost always coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) to meet the stringent sensitivity requirements for nitrosamine impurity analysis. nih.govthermofisher.com Studies have demonstrated the successful development of practical and robust HPLC-MS methods for nitrosamine drug substance related impurities (NDSRIs), achieving low limits of quantitation (LOQ) in the parts-per-million (ppm) range. nih.gov Research on cured meat products has specifically mentioned the use of liquid chromatography for the analysis of N-nitroso-3-hydroxypyrrolidine. nih.gov

Column Chemistry and Mobile Phase Optimization for this compound Analysis

The selection of the appropriate column chemistry and mobile phase is critical for achieving the desired chromatographic separation of this compound.

For HPLC analysis, reversed-phase columns are predominantly used. The C18 stationary phase is a common choice, providing good retention and separation for a variety of nitrosamines. lcms.cz However, to achieve optimal selectivity, other column chemistries are also employed.

Table 2: HPLC Columns and Mobile Phases Used in Nitrosamine Analysis

| Column Type | Stationary Phase | Mobile Phase Composition | Source |

|---|---|---|---|

| Hypersil GOLD | C18 | Water/Methanol (B129727) with 0.1% Formic Acid | lcms.cz |

| XBridge | Phenyl | Water/Methanol with 0.1% Formic Acid | docuchem.com |

| Atlantis Premier | BEH C18 AX | Optimized for specific NDSRIs |

Mobile phases typically consist of a mixture of water and an organic solvent, such as methanol or acetonitrile. lcms.czdocuchem.com The addition of a small amount of an acid, most commonly formic acid (0.1%), is standard practice. lcms.czdocuchem.comfda.gov The acid helps to control the ionization state of the analytes and improve peak shape, especially when using mass spectrometry detection with electrospray ionization (ESI). Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to elute all nitrosamines of interest with good resolution in a reasonable timeframe. docuchem.com

Spectrometric Detection and Identification

Following chromatographic separation, spectrometric detectors are used for the identification and quantification of this compound. These detectors provide the necessary selectivity and sensitivity for structural confirmation at trace levels.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structural Confirmation

Mass spectrometry is the definitive detection technique for the structural confirmation of nitrosamines. Its high sensitivity and specificity make it indispensable for impurity analysis. nih.govresearchgate.net When coupled with HPLC or GC, it provides a powerful analytical tool.

Single quadrupole mass spectrometers can be used for routine analysis, with methods optimized to achieve the required sensitivity. nih.gov However, tandem mass spectrometry (MS/MS), often performed on triple quadrupole or ion trap instruments, is more commonly employed for its superior selectivity and lower detection limits. restek.comgcms.czfda.gov In MS/MS, a specific precursor ion corresponding to the analyte (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented to produce characteristic product ions. Monitoring these specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of confidence in the identification. fda.gov

High-Resolution Mass Spectrometry (HRMS), using technologies like Orbitrap or Time-of-Flight (TOF), offers an alternative and increasingly popular approach. thermofisher.comlcms.czthermofisher.com HRMS provides a highly accurate mass measurement of the ions, which can be used to determine the elemental composition and confirm the identity of the compound with great certainty, often eliminating the need for reference standards in initial screenings. thermofisher.comacs.org

Table 3: Mass Spectrometric Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₄H₈N₂O₂ | nih.gov |

| Molecular Weight | 116.12 g/mol | nih.gov |

| Monoisotopic Mass | 116.058577502 Da | nih.gov |

| Ionization Mode | Positive Electrospray Ionization ([M+H]⁺) | fda.govnih.gov |

Thermal Energy Analyzer (TEA) Detection Principles and Applications

The Thermal Energy Analyzer (TEA) is a detector renowned for its exceptional selectivity and sensitivity towards nitroso- and nitro-containing compounds. labcompare.comchromatographytoday.com It has long been considered an industry standard for nitrosamine analysis. chromatographytoday.comfilab.fr

The principle of TEA detection involves the catalytic cleavage of the weak N-NO bond at high temperatures (pyrolysis), which releases a nitric oxide (NO) radical. labcompare.comusp.org This liberated NO is then reacted with ozone (O₃) within the detector. This chemiluminescent reaction produces nitrogen dioxide in an electronically excited state (NO₂). labcompare.comfilab.fr As the excited NO₂ molecule relaxes to its ground state, it emits a photon of light in the near-infrared region. labcompare.com This emitted light is detected by a photomultiplier tube, and the resulting signal is proportional to the amount of the N-nitroso compound present. labcompare.comusp.org

The major advantage of the TEA is its selectivity. It responds specifically to compounds that can generate the NO radical under the pyrolysis conditions, which means it has very little interference from other nitrogen-containing compounds in the sample matrix. labcompare.comusp.org This makes it a highly reliable detector for quantifying nitrosamines in complex samples. The TEA can be interfaced with both GC and HPLC, although for HPLC, a post-column reaction interface may be required to handle aqueous mobile phases. nih.govfilab.fr

UV-Vis Spectrophotometry for Quantification

While modern analytical methods predominantly rely on mass spectrometry for the detection of nitrosamines due to its superior sensitivity and selectivity, UV-Vis spectrophotometry can be a viable technique for quantification, particularly in less complex matrices or for screening purposes. Nitrosamines characteristically exhibit weak absorption in the ultraviolet (UV) region. For instance, a modified High-Performance Liquid Chromatography (HPLC) method with a dual-wavelength UV-Vis detector has been developed for the determination of N-nitrosodiethanolamine, another polar nitrosamine. researchgate.net

The quantification of this compound via UV-Vis spectrophotometry would involve exploiting its chromophoric N-nitroso group. The general procedure would include:

Wavelength Selection: The first step is to determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent, typically a mixture of water and an organic solvent like methanol or acetonitrile. This is achieved by scanning a standard solution of the compound across a range of UV-visible wavelengths.

Calibration Curve: A series of standard solutions with known concentrations of this compound are prepared and their absorbance is measured at the determined λmax. A calibration curve is then constructed by plotting absorbance versus concentration. According to the Beer-Lambert law, this should yield a linear relationship.

Sample Analysis: The sample suspected of containing this compound is appropriately prepared and its absorbance is measured at the same λmax. The concentration of the analyte in the sample is then determined by interpolating its absorbance value on the calibration curve.

It is crucial to note that the presence of other UV-absorbing compounds in the sample matrix can interfere with the analysis, leading to inaccurate results. Therefore, an effective clean-up strategy is paramount.

Sample Preparation and Extraction Protocols

The goal of sample preparation is to extract this compound from the sample matrix and remove interfering components prior to analysis. The choice of extraction method depends on the complexity of the sample matrix and the analytical technique to be used.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and concentration of nitrosamines from various matrices, including pharmaceuticals and food. chromatographyonline.com It offers advantages over liquid-liquid extraction, such as higher recovery, reduced solvent consumption, and the ability to fractionate the sample. chromatographyonline.com

For a polar compound like this compound, a reversed-phase SPE cartridge (e.g., C18) would be a suitable choice. The general steps of an SPE protocol are:

Conditioning: The SPE cartridge is first conditioned with a solvent like methanol, followed by water or an aqueous buffer to activate the stationary phase.

Loading: The sample, dissolved in a suitable solvent, is loaded onto the cartridge. The analyte and some matrix components will be retained on the sorbent.

Washing: The cartridge is washed with a weak solvent to remove interfering compounds that are not strongly retained.

Elution: The target analyte, this compound, is then eluted from the cartridge using a stronger organic solvent.

The selection of appropriate solvents for each step is critical for achieving high recovery and efficient cleanup. Method development would involve optimizing the type of SPE sorbent, the pH of the sample load solution, and the composition of the wash and elution solvents. A study on the analysis of N-nitrosoamino acids in smokeless tobacco products utilized a diatomaceous earth cartridge for cleanup prior to HPLC-MS analysis. coresta.org

Table 1: Exemplary SPE Recovery Data for Other Nitrosamines in Cough Syrup

| Nitrosamine | Matrix Spike Recovery (%) |

| N-Nitrosodimethylamine (NDMA) | 90 - 120 |

| N-Nitrosodiethylamine (NDEA) | 90 - 120 |

| N-Nitrosodiisopropylamine (NDIPA) | 90 - 120 |

| N-Nitrosoisopropylethylamine (NIPEA) | 90 - 120 |

| N-Nitrosomorpholine (NMOR) | 90 - 120 |

This table illustrates typical recovery rates for other nitrosamines using SPE and is for illustrative purposes only. Specific recovery for this compound would need to be determined experimentally. chromatographyonline.com

Liquid-Liquid Extraction (LLE) is a traditional method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a polar analyte like this compound, which has some water solubility, the choice of the organic solvent is critical.

A typical LLE procedure would involve:

Solvent Selection: A suitable organic solvent that is immiscible with water and has a good affinity for this compound is chosen. Dichloromethane and ethyl acetate (B1210297) are common solvents used for nitrosamine extraction.

Extraction: The aqueous sample is mixed vigorously with the organic solvent in a separatory funnel. The this compound will partition into the organic phase.

Phase Separation: The two liquid phases are allowed to separate, and the organic layer containing the analyte is collected.

Drying and Concentration: The collected organic extract is dried over an anhydrous salt (e.g., sodium sulfate) to remove any residual water and then concentrated to a smaller volume before analysis.

The efficiency of LLE can be influenced by factors such as the pH of the aqueous phase and the presence of salts (salting-out effect). For some nitrosamine drug substance-related impurities, a selective extraction approach has been shown to yield good recoveries, typically between 70% and 80%. waters.com

Complex matrices, such as cured meats or pharmaceutical formulations, can contain a multitude of compounds that may interfere with the analysis of this compound. nih.govnih.gov This "matrix effect" can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.

Effective clean-up strategies are essential to minimize matrix effects. These can include:

Advanced SPE: Utilizing specific SPE sorbents or a combination of different SPE cartridges to selectively remove interfering substances.

Filtration: Passing the sample extract through a membrane filter to remove particulate matter.

Derivatization: Chemically modifying the analyte to improve its chromatographic behavior and move it to a region of the chromatogram with fewer interferences.

For complex food matrices, factors such as processing temperature and the presence of precursors like proline and hydroxyproline (B1673980) can influence the formation of nitrosamines, further complicating the analysis. researchgate.net The analysis of N-nitrosoamino acids in tobacco products, for example, required a robust cleanup method involving liquid partitioning on diatomaceous earth to achieve reliable results. coresta.org

Method Validation and Performance Characteristics

To ensure the reliability of an analytical method for the quantification of this compound, it must be validated according to international guidelines such as those from the International Council for Harmonisation (ICH). Key validation parameters include the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

The determination of LOD and LOQ is typically based on the signal-to-noise (S/N) ratio of the analytical signal. A commonly accepted approach is to define the LOD as the concentration that produces a signal with an S/N ratio of 3:1, and the LOQ as the concentration that gives an S/N ratio of 10:1.

While specific LOD and LOQ values for this compound are not widely published, data for other nitrosamines can provide an indication of the sensitivity that can be achieved with modern analytical instrumentation, particularly LC-MS/MS. For instance, a method for the quantification of N-nitroso N-desmethyl diphenhydramine (B27) in a drug substance reported an LOD of 0.05 ng/mL and an LOQ of 0.1 ng/mL. lcms.cz Another method for nitrosamine impurities in cough syrups achieved LODs as low as 0.02 ng/mL for some compounds. chromatographyonline.com

Table 2: Exemplary LOD and LOQ Values for Other Nitrosamine Impurities

| Nitrosamine Impurity | LOD | LOQ |

| N-Nitroso N-desmethyl diphenhydramine | 0.05 ng/mL | 0.1 ng/mL |

| N-Nitrosodiethylamine (NDEA) | 0.02 ng/mL | - |

| N-Nitrosodiisopropylamine (NDIPA) | 0.02 ng/mL | - |

| N-Nitrosoisopropylethylamine (NIPEA) | 0.02 ng/mL | - |

| N-Nitroso propranolol | 0.002 ppm | 0.01 ppm |

| N-Nitroso diethanolamine | 0.006 ppm | 0.09 ppm |

This table presents LOD and LOQ values for various nitrosamines from different studies and is for illustrative purposes. The actual LOD and LOQ for this compound would depend on the specific analytical method and instrumentation used. chromatographyonline.comwaters.comlcms.cz

Assessment of Accuracy, Precision, and Reproducibility

The validation of an analytical method for this compound (NHP) is critical to ensure that the results are reliable. This process involves demonstrating the method's accuracy, precision, and reproducibility. acs.org These parameters are essential for the routine quality control of pharmaceutical substances. nih.gov

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of the analyte (in this case, NHP) spiked into a sample matrix. The acceptance criteria for recovery are generally within a range of 80% to 120%. nih.gov For instance, in a study on various nitrosamines, mean recoveries were found to be between 90% and 107%. acs.org

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) for a series of measurements. It is considered at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

Intermediate precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment.

Reproducibility: The precision between different laboratories.

For nitrosamine analysis, a common acceptance criterion for the %RSD for replicate injections is ≤ 5%. nih.gov In one study, the precision for repeatability, intermediate precision, and system precision for several nitrosamines was found to have an RSD of ≤ 7.65%. researchgate.net

Reproducibility is assessed by means of an inter-laboratory trial. An inter-laboratory study involving six different laboratories demonstrated that accurate and precise quantification of trace-level nitrosamines can be achieved using various analytical procedures, providing insight into the performance characteristics in terms of accuracy, repeatability, and reproducibility. nih.gov

The following interactive table illustrates typical validation data for the analysis of polar nitrosamines, which would be analogous to the expected performance for an NHP method.

Selectivity and Specificity Considerations for this compound

Selectivity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. Specificity is the ultimate form of selectivity, meaning that the method produces a response for only a single analyte.

For the analysis of this compound (NHP), which is a polar compound, achieving adequate selectivity can be challenging due to potential interferences from the drug substance, its degradation products, and other excipients present in the pharmaceutical formulation. The use of highly selective analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) is therefore crucial. researchgate.netsepscience.com

LC-MS/MS methods offer high selectivity through the use of Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This process significantly reduces the likelihood of interference from other compounds in the matrix. nih.gov For example, a method using an Xselect® HSS T3 column with gradient elution has been shown to provide good separation for various nitrosamines. nih.gov

High-resolution mass spectrometry provides an additional layer of selectivity by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy (sub-ppm). This allows for the differentiation of the target analyte from other molecules with the same nominal mass but different elemental compositions.

A key consideration in ensuring selectivity is the potential for in-situ formation of nitrosamines during the analysis itself. The use of certain solvents and high temperatures in the analytical process can sometimes lead to the artificial formation of nitrosamines, resulting in false-positive results. Therefore, method development must carefully consider and mitigate these risks.

The following interactive table outlines potential sources of interference and the analytical strategies employed to ensure selectivity in the analysis of NHP.

Theoretical and Computational Studies on N Nitroso 3 Hydroxy Pyrrolidone

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate electronic structure, molecular geometry, and other key characteristics.

Detailed electronic structure and bonding analyses specific to N-Nitroso-3-hydroxy Pyrrolidone, based on methods like Density Functional Theory (DFT), are not extensively available in the reviewed scientific literature. However, general principles from studies on other N-nitroso compounds can be inferred. For N-nitroso compounds, the electronic structure of the N-nitrosamine group (R₂N-N=O) is of primary interest. The nitrogen lone pair of the amino group interacts with the π-system of the nitroso group, influencing the N-N bond length and rotational barrier. This interaction is a key determinant of their chemical and physical properties. Computational studies on various N-nitroso compounds often focus on the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO), which are critical for predicting reactivity.

Specific conformational analysis of this compound through computational methods has not been detailed in the available literature. For the pyrrolidine (B122466) ring, a five-membered aliphatic heterocycle, puckered envelope and twist conformations are typically the most stable. The position and orientation (axial or equatorial) of the hydroxyl group at the C3 position would significantly influence the preferred conformation of the ring.

Furthermore, the nitrosamine (B1359907) moiety introduces additional conformational complexity due to restricted rotation around the N-N bond. This results in the possibility of E and Z isomers, with the E isomer generally being more stable. The orientation of the nitroso group relative to the pyrrolidine ring would be a key area for computational investigation to determine the lowest energy conformers.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways is essential for understanding how a molecule is formed and how it might be metabolized, which is particularly important for N-nitroso compounds due to their potential carcinogenicity.

While specific computational simulations for the nitrosation of 3-hydroxy pyrrolidine to form this compound are not found in the reviewed literature, general mechanisms of nitrosation of secondary amines are well-studied. The process typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO₂), under acidic conditions. Computational models for similar reactions help in understanding the reaction kinetics and the influence of substituents on the amine. For instance, kinetic models can be used to predict the risk of N-nitrosamine formation under various conditions of pH and nitrite (B80452) concentration. researchgate.net The presence of the hydroxyl group on the pyrrolidine ring could influence the basicity of the amine and, consequently, the rate of nitrosation.

The metabolic activation of N-nitrosamines is a critical step in their carcinogenic action and is a key focus of computational studies. This activation is often initiated by enzymatic hydroxylation at the α-carbon atom to the nitrosamine group, a reaction mediated by cytochrome P450 enzymes.

A computational study aimed at predicting the metabolic α-carbon hydroxylation potential of N-nitrosamines included 1-nitroso-3-pyrrolidinol (a synonym for this compound). acs.orgnih.gov This study developed a model to predict the likelihood of α-hydroxylation, which is a crucial rate-limiting step for these compounds to become DNA reactive and potentially carcinogenic. The model uses data from the metabolic hydroxylation of CH₂ groups in non-nitrosamine xenobiotics to identify structural features that influence this transformation. researchgate.net

The study found that 1-nitroso-3-pyrrolidinol has a predicted α-hydroxylation potential of 0.78. acs.orgnih.gov This value was compared to other cyclic nitrosamines, highlighting how structural features influence metabolic activation. For instance, the hydroxylation potential of nitrosopiperidine was predicted to be 0.56. nih.gov Such data is instrumental in assessing the potential risk associated with these compounds in the absence of extensive experimental data.

Table 1: Predicted α-Carbon Hydroxylation Potential for Selected Cyclic Nitrosamines

| Compound | Predicted α-Hydroxylation Potential |

|---|---|

| 1-Nitroso-3-pyrrolidinol | 0.78 |

| Nitrosopiperidine | 0.56 |

| Nitrosopiperidinol | 0.61 |

Data sourced from a computational study on the metabolic α-carbon hydroxylation potential of N-nitrosamines. nih.gov

Structure-Activity Relationship (SAR) Investigations

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. For N-nitroso compounds, these studies are vital for predicting properties like carcinogenicity and toxicity based on molecular descriptors.

While specific SAR studies focusing solely on this compound are not available, numerous QSAR analyses have been conducted on the broader class of N-nitroso compounds. nih.govmdpi.comnih.govnih.gov These studies have identified key molecular features that influence their carcinogenic potential.

Key findings from general N-nitroso compound QSAR studies include:

The carcinogenicity of N-nitroso compounds can be predicted with a high degree of accuracy using pattern-recognition methods based on molecular structure descriptors. nih.gov

The inclusion of electronic descriptors in these models supports the α-hydroxylation hypothesis as a key mechanism of action. nih.gov

The acute oral toxicity of N-nitroso compounds is influenced by factors such as polarizability, ionization potential, and the presence of C-O bonds. mdpi.com

Statistically significant correlations have been found between carcinogenic activity and the number of carbon atoms per molecule in a series of nitrosamines. nih.gov

A study developing QSAR models for N-nitrosamine carcinogenicity highlighted the importance of quantum mechanical and classical descriptors to predict the 50% tumor-producing dose (logTD₅₀). consensus.app Another approach uses a category and read-across method to predict carcinogenicity, which showed good predictive power for cyclic N-nitrosamines. nih.gov

These general SAR principles provide a framework for estimating the potential biological activity of this compound, even in the absence of direct experimental data for this specific compound. The presence of the hydroxyl group is a key structural feature that would be accounted for in such predictive models.

Table 2: Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | 1-Nitroso-3-pyrrolidinol, 3-Hydroxy-1-nitrosopyrrolidine |

| Nitrous acid | HNO₂ |

| Nitrosopiperidine | |

| Nitrosopiperidinol |

Theoretical Predictions of Reactivity Profiles for Analogues

The reactivity of N-nitrosamines, and by extension their biological activity, is intrinsically linked to their molecular structure. Computational and theoretical chemistry provide powerful tools to predict the reactivity of this compound by examining its structural analogues. The primary mechanism driving the carcinogenicity of many nitrosamines is metabolic activation, most notably through α-carbon hydroxylation catalyzed by cytochrome P450 enzymes. acs.org This process is considered a crucial rate-limiting step in their activation. nih.govacs.org

Theoretical models focus on identifying structural features that influence the likelihood of this α-hydroxylation. nih.gov Quantum chemical calculations and other computational methods are employed to evaluate how different substituents on the pyrrolidine ring or on the nitrogen atoms affect the electronic properties and stability of the molecule and its intermediates. acs.orgusp.org For instance, the presence and position of alkyl groups, hydroxyl groups, and other functional groups can significantly alter the reactivity. nih.gov

In the case of this compound, the hydroxyl group at the 3-position is a key structural feature. Its electron-withdrawing nature can influence the electron density across the pyrrolidine ring and at the α-carbons (the carbons adjacent to the nitroso-amine nitrogen). This, in turn, can affect the ease of metabolic hydroxylation compared to its parent compound, N-nitrosopyrrolidine (NPYR). nih.gov Studies on various nitrosamine analogues have shown that the length and branching of alkyl chains, as well as the presence of hydroxyl groups, can determine carcinogenic potential by influencing metabolic pathways. nih.gov The reactivity of the diazonium intermediate formed after hydroxylation is another critical factor that computational models aim to predict. nih.gov

By analyzing analogues, researchers can build a structure-activity relationship (SAR) profile that helps in predicting the reactivity of novel or less-studied compounds like this compound. researchgate.net These theoretical predictions are vital for prioritizing compounds for further toxicological testing and for risk assessment. chemrxiv.org

| Compound Name | Key Structural Feature | Predicted Influence on Reactivity/Metabolism |

|---|---|---|

| N-Nitrosodimethylamine (NDMA) | Two methyl groups | Serves as a benchmark for α-hydroxylation leading to a highly reactive methyldiazonium ion. acs.orgnih.gov |

| N-Nitrosopyrrolidine (NPYR) | Unsubstituted five-membered ring | Undergoes metabolic α-hydroxylation. nih.gov |

| This compound | Hydroxyl group at C3 | The hydroxyl group may alter the electronic properties of the ring, potentially influencing the rate of α-hydroxylation compared to NPYR. |

| N-Nitrosodi-n-propylamine (NDPA) | Two n-propyl chains | Metabolism involves both α- and β-oxidation, showing that chain length introduces alternative metabolic pathways. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Nitrosamines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used extensively to predict the carcinogenic potency of N-nitrosamines. nih.gov These models are essential for risk assessment, particularly for nitrosamine drug substance related impurities (NDSRIs) for which robust animal carcinogenicity data may be unavailable. nih.govacs.orgnih.gov The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov

The development of a QSAR model for nitrosamines involves several key steps. First, a dataset of nitrosamines with known carcinogenic potency, often expressed as the tumorigenic dose 50 (TD50), is compiled. acs.orgnih.gov Next, a wide range of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's physicochemical and structural properties. acs.orgnih.gov Finally, statistical methods, such as multiple linear regression or linear discriminant analysis, are used to build a model that best predicts the carcinogenic activity based on these descriptors. acs.org

Various types of descriptors have proven useful in nitrosamine QSAR models. These can include spectral moments weighted with atomic properties like charges and polarizability, hydrophobicity (logP), and quantum mechanical parameters that describe the electronic structure and reactivity of the molecule. acs.orgnih.gov For example, one successful QSAR model for 39 nitroso-compounds was able to explain about 84% of the variance in the experimental carcinogenic activity. nih.gov Such models can recognize "structural alerts," which are specific molecular fragments or properties consistently associated with high carcinogenic potential. nih.gov

These in silico toxicology methods offer an efficient alternative to traditional animal testing. nih.gov The goal is to develop robust models that can classify new nitrosamines into different potency categories or provide a quantitative estimate of their carcinogenic risk, aiding regulatory decision-making. acs.orgresearchgate.net

| Descriptor Category | Specific Descriptor Example | Relevance to Carcinogenicity Prediction |

|---|---|---|

| Topological/Structural | Spectral Moments | Encodes information about molecular size, shape, and branching. nih.gov |

| Physicochemical | Hydrophobicity (logP) | Relates to the compound's ability to cross biological membranes and reach its target site. nih.gov |

| Electronic | Gasteiger-Marsilli Atomic Charges | Describes the electron distribution within the molecule, which is crucial for chemical reactivity. nih.gov |

| Quantum Mechanical | Energy of the Highest Occupied Molecular Orbital (HOMO) | Indicates the molecule's susceptibility to electrophilic attack, a key step in metabolic activation. acs.org |

| Thermodynamic | Abraham Solute Descriptors (e.g., hydrogen bond basicity) | Quantifies the molecule's ability to participate in intermolecular interactions like hydrogen bonding. nih.gov |

Q & A

Q. What are the critical safety protocols for handling N-Nitroso-3-hydroxy Pyrrolidone in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and eye protection (splash-proof goggles). Use respiratory protection (e.g., N95 masks) if ventilation is inadequate .

- Ventilation: Conduct experiments in fume hoods or well-ventilated areas to minimize inhalation exposure .

- Decontamination: Immediately rinse skin/eyes with water for 15 minutes upon contact. Contaminated clothing must be removed and washed before reuse .

- Waste Disposal: Collect chemical waste in sealed containers and incinerate in compliance with local regulations .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Molecular Analysis: Use NMR (¹H/¹³C) and FT-IR to confirm the nitroso (–N=O) and hydroxyl (–OH) functional groups. Compare spectra with reference libraries for validation.

- Stability Testing: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) to assess hydrolytic stability. Monitor via HPLC for impurity formation .

- Thermal Behavior: Perform DSC/TGA to determine melting points and decomposition temperatures .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported carcinogenicity data for N-Nitroso derivatives?

Methodological Answer:

- Dose-Response Studies: Use in vitro models (e.g., Ames test, Comet assay) to assess mutagenicity at varying concentrations (0.1–100 µM). Compare results with structurally similar nitroso compounds (e.g., N-Nitrosopyrrolidine ).

- Mechanistic Clarification: Employ RNA-seq or proteomics to identify oncogenic pathways (e.g., p53 modulation) in exposed cell lines .

- Meta-Analysis: Systematically review existing data using PRISMA guidelines, emphasizing study design variability (e.g., exposure duration, cell type) .

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with substituents at the 3-hydroxy position (e.g., alkylation/acylation) to evaluate cytotoxicity and selectivity .

- Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinity with cancer targets (e.g., STAT3 or caspase-8) .

- In Vitro Validation: Test derivatives in DLBCL (Diffuse Large B-cell Lymphoma) cell lines using MTT assays. Prioritize compounds with IC₅₀ < 10 µM and selectivity indices >5 .

Q. What methodologies are recommended for detecting and quantifying N-Nitroso impurities in pharmaceutical formulations?

Methodological Answer:

- Analytical Techniques: Use HPLC-MS/MS with a C18 column and MRM (multiple reaction monitoring) for trace detection (LOQ: 0.1 ppm) .

- Sample Preparation: Employ solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate impurities .

- Validation: Follow ICH Q2(R1) guidelines for linearity (R² >0.99), precision (%RSD <5%), and recovery (90–110%) .

Q. How should researchers address data gaps in the ecological impact assessment of this compound?

Methodological Answer:

- Persistence Testing: Conduct OECD 301 biodegradation tests to measure % mineralization over 28 days .

- Aquatic Toxicity: Use Daphnia magna acute toxicity assays (48-hour EC₅₀) and algal growth inhibition tests (72-hour ErC₅₀) .

- Soil Mobility: Perform column leaching experiments to determine Kd (sorption coefficient) values .

Data Contradiction Analysis

Q. How can conflicting reports on the metabolic pathways of N-Nitroso compounds be reconciled?

Methodological Answer:

- Isotope Tracing: Use ¹⁴C-labeled this compound in rodent models to track metabolite formation via LC-MS .

- Enzyme Inhibition Studies: Co-administer CYP450 inhibitors (e.g., ketoconazole) to identify key metabolic enzymes .

- Cross-Study Comparison: Normalize data using metabolic rate constants (e.g., Vmax/Km) to account for interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.